An In-depth Technical Guide to 2,4-Dibromoestradiol: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 2,4-Dibromoestradiol: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological profile of 2,4-Dibromoestradiol. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Chemical Properties and Structure
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of two bromine atoms onto the A-ring of the steroid nucleus significantly alters its chemical and biological characteristics.
Physicochemical Properties
The key physicochemical properties of 2,4-Dibromoestradiol are summarized in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [1] |
| Molecular Weight | 430.2 g/mol | [1] |
| IUPAC Name | (13S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [1] |
| CAS Number | 19590-55-7 | |
| XLogP3 | 5.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 429.99661 Da | [1] |
| Monoisotopic Mass | 427.99866 Da | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
Chemical Structure
The chemical structure of 2,4-Dibromoestradiol is characterized by the steroid core of estradiol (B170435) with bromine atoms substituted at the C2 and C4 positions of the phenolic A-ring.
2D Structure:
Caption: 2D chemical structure of 2,4-Dibromoestradiol.
SMILES: C[C@]12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br
Biological Activity and Signaling Pathways
2,4-Dibromoestradiol exhibits distinct biological activities that differentiate it from its parent compound, estradiol. Its primary interactions are with the ABCG2 transporter and, to a lesser extent, the estrogen receptor.
Interaction with ABCG2 Transporter
A significant biological activity of 2,4-Dibromoestradiol is its interaction with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[2] ABCG2 is an efflux transporter that plays a crucial role in multidrug resistance in cancer by actively transporting a wide range of substrates out of cells.[2] 2,4-Dibromoestradiol has been identified as an inhibitor of the ABCG2 transporter.[3] By inhibiting this transporter, 2,4-Dibromoestradiol has the potential to reverse multidrug resistance and enhance the efficacy of chemotherapeutic agents that are substrates of ABCG2.[2]
Estrogenic Activity and Receptor Binding
While 2,4-Dibromoestradiol is a derivative of estradiol, its estrogenic activity is significantly attenuated compared to the parent hormone. The bulky bromine atoms at the C2 and C4 positions sterically hinder the binding of the molecule to the ligand-binding pocket of the estrogen receptors (ERα and ERβ). Although it may still bind to the estrogen receptor, its affinity is considerably lower than that of estradiol.[4]
The classical estrogen signaling pathway is initiated by the binding of an estrogenic compound to the estrogen receptor in the cytoplasm.[5] This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[5][6] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes.[7][8] Given the reduced binding affinity of 2,4-Dibromoestradiol for the estrogen receptor, its ability to activate this genomic signaling pathway is expected to be weak.[4]
Caption: Generalized Estrogen Signaling Pathway with annotated interaction of 2,4-Dibromoestradiol.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,4-Dibromoestradiol and for key biological assays used to characterize its activity.
Synthesis of 2,4-Dibromoestradiol
The synthesis of 2,4-Dibromoestradiol can be achieved through the direct bromination of estradiol. An electrochemical approach offers a controlled method for this transformation.[9]
Materials:
-
17β-Estradiol
-
Tetraethylammonium (B1195904) bromide (Et₄NBr)
-
Appropriate solvent (e.g., Acetonitrile)
-
Electrolysis cell with platinum electrodes
-
DC power supply
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 17β-estradiol and a supporting electrolyte, such as tetraethylammonium bromide, in the chosen solvent in an electrolysis cell.
-
Immerse the platinum electrodes into the solution.
-
Apply a constant current to the cell. For the synthesis of 2,4-dibromoestradiol, a charge of 4 F/mol is typically required.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system to isolate the 2,4-dibromoestradiol.
-
Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Caption: Experimental workflow for the synthesis of 2,4-Dibromoestradiol via electrochemical bromination.
ABCG2 Transporter Inhibition Assay
The ability of 2,4-Dibromoestradiol to inhibit the ABCG2 transporter can be assessed using a fluorescent substrate accumulation assay.[10][11]
Materials:
-
Cells overexpressing ABCG2 (e.g., transfected HEK293 or NCI-H460/MX20 cells) and parental control cells.[3]
-
A fluorescent ABCG2 substrate (e.g., pheophorbide A or Hoechst 33342).[10][11]
-
2,4-Dibromoestradiol (test compound).
-
A known ABCG2 inhibitor as a positive control (e.g., Ko143).[11]
-
Cell culture medium and buffers.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed the ABCG2-overexpressing cells and control cells in appropriate culture plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of 2,4-Dibromoestradiol or the positive control inhibitor for a defined period.
-
Add the fluorescent ABCG2 substrate to the wells and incubate for a further period, allowing for substrate uptake and efflux.
-
Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Calculate the inhibition of ABCG2 activity by comparing the fluorescence in cells treated with 2,4-Dibromoestradiol to that in untreated and positive control-treated cells. An increase in intracellular fluorescence indicates inhibition of the efflux transporter.
Estrogen Receptor Competitive Binding Assay
To determine the binding affinity of 2,4-Dibromoestradiol for the estrogen receptor, a competitive binding assay using a radiolabeled estrogen is employed.[12]
Materials:
-
Source of estrogen receptors (e.g., rat uterine cytosol or purified recombinant ERα or ERβ).[12]
-
Radiolabeled estradiol (e.g., [³H]-17β-estradiol).
-
2,4-Dibromoestradiol (unlabeled competitor).
-
Unlabeled 17β-estradiol (for standard curve).
-
Assay buffer (e.g., TEDG buffer).[12]
-
Method to separate bound from free radioligand (e.g., dextran-coated charcoal).
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled 2,4-Dibromoestradiol and unlabeled 17β-estradiol.
-
In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and the various concentrations of the unlabeled competitor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption, which binds the free radioligand.
-
Centrifuge the tubes and measure the radioactivity in the supernatant (containing the bound radioligand) using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of 2,4-Dibromoestradiol to that of unlabeled 17β-estradiol.
Conclusion
2,4-Dibromoestradiol is a synthetic derivative of estradiol with a unique biological profile. Its primary mode of action appears to be the inhibition of the ABCG2 multidrug resistance transporter, a property that warrants further investigation for its potential in cancer therapy. Its estrogenic activity is significantly reduced due to the steric hindrance imposed by the bromine substituents on the A-ring, leading to poor binding to the estrogen receptors. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of 2,4-Dibromoestradiol and related compounds, facilitating further research into its therapeutic potential.
References
- 1. 2,4-Dibromoestradiol | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of estrogenic brominated ethinylestradiol in drinking water: implications for aquatic toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
